Ethyl 5-(4-isopropylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate
Description
Ethyl 5-(4-isopropylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a tetrahydropyrazolopyrimidine derivative characterized by a 4-isopropylphenyl substituent at position 5 and a trifluoromethyl group at position 5. Below, we compare its structural and functional attributes with similar analogs to elucidate structure-activity relationships (SAR).
Properties
IUPAC Name |
ethyl 5-(4-propan-2-ylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N3O2/c1-4-27-18(26)14-10-23-25-16(19(20,21)22)9-15(24-17(14)25)13-7-5-12(6-8-13)11(2)3/h5-8,10-11,15-16,24H,4,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHKWYQPULVTLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2NC(CC(N2N=C1)C(F)(F)F)C3=CC=C(C=C3)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(4-isopropylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS Number: 712319-13-6) is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure features a trifluoromethyl group , which is known to significantly alter the biological properties of organic compounds. The presence of the isopropylphenyl moiety adds to its lipophilicity, potentially enhancing its bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 397.9 g/mol |
| CAS Number | 712319-13-6 |
| Hazard Classification | Irritant |
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit a range of biological activities, including:
- Anticancer Activity : Some derivatives have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth. For instance, modifications in the pyrazolo structure can enhance selectivity towards cancer cell lines while minimizing toxicity to normal cells.
- Antimicrobial Properties : Pyrazolo derivatives have been reported to possess antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.
- Enzyme Inhibition : Compounds in this class can act as inhibitors for various enzymes such as cyclooxygenases (COX) and phosphodiesterases (PDE), making them potential candidates for treating inflammatory diseases.
Case Studies and Research Findings
- Anticancer Studies : A study demonstrated that certain pyrazolo[1,5-a]pyrimidine derivatives exhibited significant inhibition of cancer cell proliferation through apoptosis induction mechanisms. The IC50 values ranged from nanomolar to micromolar concentrations depending on the specific derivative and cancer type targeted.
- Antimicrobial Activity : In vitro assays have shown that this compound exhibited moderate activity against gram-positive and gram-negative bacteria with minimum inhibitory concentrations (MICs) around 250 µg/mL.
- Enzyme Inhibition : Research has indicated that this compound may inhibit dehydrogenase enzymes relevant in metabolic pathways. Such inhibition could lead to therapeutic applications in metabolic disorders.
Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. Ethyl 5-(4-isopropylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate has been studied for its potential as an antitumor agent. The compound's structure allows for interactions with various biological targets involved in cancer progression.
Enzyme Inhibition
Compounds with the pyrazolo[1,5-a]pyrimidine scaffold have shown promise as enzyme inhibitors. Specifically, studies have highlighted their ability to inhibit kinases and other enzymes critical to cancer cell proliferation. This characteristic opens avenues for the development of targeted therapies.
Antimicrobial Properties
Research has also explored the antimicrobial potential of related compounds. For instance, pyrazolyl-ureas derived from this scaffold have demonstrated moderate antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess similar properties .
Photophysical Properties
Recent studies have identified pyrazolo[1,5-a]pyrimidines as potential materials for optoelectronic applications due to their photophysical properties. The unique electronic structure of this compound could enable its use in organic light-emitting diodes (OLEDs) and other photonic devices.
Crystallization and Supramolecular Chemistry
The ability of this compound to form crystals with notable conformational and supramolecular phenomena suggests applications in solid-state chemistry. Its structural characteristics may lead to innovative designs in crystal engineering and materials synthesis.
Summary of Research Findings
| Application Area | Key Findings |
|---|---|
| Medicinal Chemistry | Significant anticancer activity; potential as enzyme inhibitors; moderate antimicrobial properties. |
| Material Science | Promising photophysical properties; potential use in OLEDs; ability to form unique crystal structures. |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects at Position 5 and 7
The substituents at positions 5 (aryl group) and 7 (electron-withdrawing group) critically influence the compound’s physicochemical and biological properties.
Position 5 Variations
Position 7 Variations
Research Findings and Implications
Trifluoromethyl Advantage: The CF3 group in the target compound likely improves metabolic stability and target affinity compared to non-fluorinated analogs, aligning with trends in drug design .
Steric Effects : The 4-isopropylphenyl group may enhance binding selectivity but could reduce solubility, necessitating formulation optimization.
Synthetic Challenges : Analogs with bromine or chlorine at position 7 (e.g., ) require harsh conditions (e.g., reflux with HCl), whereas hydrogenation methods for the target compound (similar to ) might offer milder pathways.
Preparation Methods
Formation of the Pyrazolo[1,5-a]Pyrimidine Core
The synthesis begins with the cyclization of a β-keto ester precursor with a substituted hydrazine derivative. For example, ethyl 3-oxobutanoate reacts with 4-isopropylphenylhydrazine under acidic conditions (e.g., HCl in ethanol) to form a pyrazole intermediate. Subsequent cyclization with a trifluoromethyl-containing enamine derivative generates the tetrahydropyrazolo[1,5-a]pyrimidine scaffold. Key parameters include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 80–90°C | 80–85% yield |
| Catalyst | p-Toluenesulfonic acid | Accelerates cyclization |
| Reaction Time | 6–8 hours | Prevents byproducts |
Introduction of the Trifluoromethyl Group
The trifluoromethyl group is introduced via radical trifluoromethylation using trifluoromethyl iodide (CF₃I) and a radical initiator such as azobisisobutyronitrile (AIBN). This step occurs after core formation to avoid side reactions with reactive intermediates.
Mechanism :
The reaction proceeds under inert atmosphere (N₂ or Ar) at 60–70°C for 12 hours, yielding 70–75% of the trifluoromethylated intermediate.
Esterification and Final Functionalization
The carboxylic acid intermediate is esterified with ethanol in the presence of thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC). This step achieves near-quantitative conversion under mild conditions (25–30°C, 4 hours).
Key Reaction Mechanisms and Byproduct Analysis
Cyclization Side Reactions
Competing pathways during cyclization may produce regioisomers or open-chain byproducts. For instance, incomplete ring closure yields hydrazone derivatives, which are minimized by:
Trifluoromethylation Challenges
Radical-mediated trifluoromethylation faces challenges such as:
-
Homocoupling : CF₃ radicals may dimerize to form hexafluoroethane (C₂F₆).
-
Over-oxidation : Electron-deficient aromatic rings may undergo unwanted side reactions.
Mitigation Strategies :
-
Use of excess CF₃I (2.5 equiv) to favor substrate coupling.
-
Addition of radical scavengers (e.g., TEMPO) post-reaction to terminate residual radicals.
Industrial-Scale Optimization Strategies
Continuous Flow Synthesis
Industrial production employs continuous flow reactors to enhance heat transfer and mixing efficiency. Key advantages include:
| Parameter | Batch Reactor Yield | Flow Reactor Yield |
|---|---|---|
| Cyclization | 80% | 92% |
| Trifluoromethylation | 70% | 85% |
Solvent and Catalyst Recycling
Green chemistry principles are applied to recover solvents (e.g., ethanol, DMF) and catalysts (e.g., p-TsOH) via distillation and filtration. This reduces production costs by 30–40%.
Spectroscopic Characterization of Intermediates
Nuclear Magnetic Resonance (NMR) Analysis
¹H NMR and ¹³C NMR confirm the structure at each synthetic stage:
| Intermediate | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| Pyrazole precursor | 1.25 (t, 3H, CH₃), 4.15 (q, 2H, OCH₂) | 165.2 (C=O), 148.7 (C=N) |
| Trifluoromethylated product | 2.85 (m, 1H, CH(CH₃)₂), 7.25 (d, 2H, Ar-H) | 122.5 (q, J = 288 Hz, CF₃) |
Mass Spectrometry (MS)
High-resolution MS (HRMS) validates the molecular ion peak at m/z 381.4 ([M+H]⁺), consistent with the molecular formula C₁₉H₂₂F₃N₃O₂.
Comparison with Related Pyrazolo[1,5-a]Pyrimidine Derivatives
The synthetic approach for this compound shares similarities with other trifluoromethylated pyrimidines but differs in substrate specificity:
Challenges in Purification and Scalability
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Example from | Example from |
|---|---|---|
| Catalyst | HCl | p-Toluenesulfonic acid |
| Solvent (Cyclization) | Benzene | Benzene |
| Reaction Time | 8 hours (azeotropic) | 8 hours (azeotropic) |
| Crystallization Solvent | Ethanol | Ethanol |
Basic: What spectroscopic and analytical techniques validate the compound’s structure?
Methodological Answer:
- NMR Spectroscopy: H and C NMR confirm substituent positions and ring saturation. For example, NH protons in pyrimidine rings appear at δ 8–10 ppm ().
- X-ray Diffraction: Resolves conformational details (e.g., puckering parameters: Q = 0.125 Å, θ = 109.7° for tetrahydropyrimidine rings) and dihedral angles (89.5° between aromatic planes) ().
- Elemental Analysis: Matches calculated vs. experimental C/H/N percentages (e.g., ±0.3% deviation in ).
Advanced: How does the tetrahydropyrimidine ring conformation influence bioactivity?
Methodological Answer:
The flattened envelope conformation of the tetrahydropyrimidine ring (Q = 0.125 Å, θ = 109.7°) creates a planar bioactive surface, enabling interactions with hydrophobic enzyme pockets. The near-perpendicular dihedral angle (83.9–89.5°) between the phenyl and pyrimidine rings optimizes steric complementarity for target binding (). Computational modeling using these parameters can predict binding affinities for enzymes like neutrophil elastase ().
Advanced: How to resolve contradictions in spectral data during characterization?
Methodological Answer:
- Cross-Validation: Combine NMR, IR, and X-ray data to confirm functional groups. For instance, IR carbonyl stretches (1700–1750 cm) should align with ester groups in NMR (δ 4.2–4.4 ppm for ethyl CH) ().
- Elemental Analysis: Discrepancies in C/H/N ratios (e.g., reports 22.47% N vs. 22.94% calculated) may indicate residual solvents; repeat combustion analysis with rigorously dried samples.
Advanced: What substituent modifications enhance pharmacological properties?
Methodological Answer:
- Trifluoromethyl Groups: Improve metabolic stability and lipophilicity (logP), as seen in analogs with hepatitis B virus inhibition ().
- Aromatic Substitutents: Electron-withdrawing groups (e.g., 4-bromophenyl in ) enhance π-stacking with enzyme active sites.
- Methodology: Use Suzuki coupling or Ullmann reactions to introduce substituents post-cyclization ().
Advanced: How to address moisture sensitivity in intermediates?
Methodological Answer:
- Azeotropic Drying: Benzene or toluene removes water during cyclization ().
- Inert Atmosphere: Use Schlenk lines or gloveboxes for amine-sensitive intermediates (e.g., 5-aminotetrazole in ).
- Stabilization: Add molecular sieves (3Å) to reaction mixtures to scavenge residual moisture ().
Advanced: Can computational modeling predict reactivity or bioactivity?
Methodological Answer:
Yes. Density Functional Theory (DFT) calculations using X-ray-derived parameters (e.g., puckering amplitudes, dihedral angles) can simulate:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
